molecular formula C19H21ClN2O B1297037 1-Benzhydryl-4-(chloroacetyl)piperazine CAS No. 358733-61-6

1-Benzhydryl-4-(chloroacetyl)piperazine

Cat. No. B1297037
M. Wt: 328.8 g/mol
InChI Key: LJSDPVAMDBJJSB-UHFFFAOYSA-N
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Description

“1-Benzhydryl-4-(chloroacetyl)piperazine” is a synthetic organic compound and a derivative of piperazine . It has a benzhydryl moiety and a chloroacetyl group. It’s an inactive metabolite of meclizine and chlorcyclizine, and has been found as an impurity in commercial preparations of hydroxyzine and cetirizine .


Synthesis Analysis

The synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine involves the nucleophilic substitution reaction of 1-benzhydryl piperazine with various acyl chlorides . Another method involves the reaction of benzhydryl chloride and piperazine in the presence of anhydrous potassium carbonate in N-N dimethylformamide .


Molecular Structure Analysis

The molecular formula of 1-Benzhydryl-4-(chloroacetyl)piperazine is C19H21ClN2O . The structure reveals that the piperazine ring is in a chair conformation . There is a large discrepancy in the bond angles around the piperazine N atoms .


Chemical Reactions Analysis

1-Benzhydryl-4-(chloroacetyl)piperazine has been used in the synthesis of voltage-gated sodium channel 1.7 (Na v 1.7) inhibitors, anticancer agents, and antihistamines .


Physical And Chemical Properties Analysis

The average mass of 1-Benzhydryl-4-(chloroacetyl)piperazine is 328.836 Da and the monoisotopic mass is 328.134247 Da .

Scientific Research Applications

Anti-Breast Cancer Activity

  • Scientific Field: Oncology
  • Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine is used as a surface recognition group in the design and discovery of potent HDAC inhibitors . These inhibitors have shown anti-breast cancer activity .
  • Methods of Application: The compound is synthesized and then used in in vitro HDAC screening to identify selective HDAC6 inhibitors with nanomolar IC50 values . Structure-based molecular modeling is employed to study the influence of linker chemistry of synthesized inhibitors on HDAC6 potency .
  • Results or Outcomes: The research identified two selective HDAC6 inhibitors with nanomolar IC50 values, as well as two non-selective nanomolar HDAC inhibitors .

Antimicrobial Activity

  • Scientific Field: Microbiology
  • Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine derivatives have shown potent antimicrobial activities .
  • Methods of Application: A series of novel substituted 1-benzhydryl-piperazine sulfonamide and benzamides were synthesized and their antimicrobial activities evaluated in vitro by paper disc diffusion and micro dilution method against standard strains of Gram-positive and Gram-negative bacteria .
  • Results or Outcomes: Among the synthesized new compounds, some showed potent antimicrobial activities compared to the standard drug streptomycin .

Crystal and Molecular Structure Analysis

  • Scientific Field: Crystallography
  • Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine is used in the synthesis of a novel derivative for crystal and molecular structure analysis .
  • Methods of Application: The compound is synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained is characterized spectroscopically and finally confirmed by X-ray diffraction study .
  • Results or Outcomes: The research resulted in the successful synthesis and characterization of a novel 1-benzhydryl piperazine derivative .

Anti-Cancer Activity

  • Scientific Field: Oncology
  • Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine is used in the design and discovery of potent HDAC inhibitors with anti-cancer activity . These inhibitors have shown effectiveness against colon, prostate, breast, lung, and leukemia cancers .
  • Methods of Application: The compound is synthesized and then used in in vitro HDAC screening to identify selective HDAC6 inhibitors with nanomolar IC50 values . Structure-based molecular modeling is employed to study the influence of linker chemistry of synthesized inhibitors on HDAC6 potency .
  • Results or Outcomes: The research identified two selective HDAC6 inhibitors with nanomolar IC50 values, as well as two non-selective nanomolar HDAC inhibitors .

Antihistaminic Activity

  • Scientific Field: Pharmacology
  • Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine has been used in the synthesis of compounds with antihistaminic activity .
  • Methods of Application: The compound is reacted with various acyl chloride in the presence of triethylamine in dichloromethane to afford target compounds . The antihistaminic activity is evaluated by in-vitro guinea pig ileum .
  • Results or Outcomes: The research resulted in the successful synthesis and characterization of a novel 1-benzhydryl piperazine derivative .

Antimicrobial Activity

  • Scientific Field: Microbiology
  • Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine derivatives have shown potent antimicrobial activities .
  • Methods of Application: A series of novel substituted 1-benzhydryl-piperazine sulfonamide and benzamides were synthesized and their antimicrobial activities evaluated in vitro by paper disc diffusion and micro dilution method against standard strains of Gram-positive and Gram-negative bacteria .
  • Results or Outcomes: Among the synthesized new compounds, some showed potent antimicrobial activities compared to the standard drug streptomycin .

Anti-Metastatic Properties Against Human Breast Cancer

  • Scientific Field: Oncology
  • Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine-based HDAC inhibitors have been discovered with anti-cancer and anti-metastatic properties against human breast cancer .
  • Methods of Application: The compound is used in the synthesis of HDAC inhibitors, which are then evaluated for their in vitro and in vivo biological activity .
  • Results or Outcomes: The research resulted in the discovery of HDAC inhibitors with anti-cancer and anti-metastatic properties against human breast cancer .

Antihelmintic Activity

  • Scientific Field: Pharmacology
  • Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine has been used in the synthesis of compounds with antihelmintic activity .
  • Methods of Application: The compound is reacted with various acyl chloride in the presence of triethylamine in dichloromethane to afford target compounds . The antihelmintic activity of the compounds is evaluated by the Garg and Atal method .
  • Results or Outcomes: The research resulted in the successful synthesis and characterization of a novel 1-benzhydryl piperazine derivative .

Antidepressant Activity

  • Scientific Field: Pharmacology
  • Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine and its analogues are an important pharmacophore that can be found in biologically active compounds across a number of different therapeutic areas, including antidepressants .
  • Methods of Application: The compound is used in the synthesis of various antidepressant drugs .
  • Results or Outcomes: The research resulted in the successful synthesis and characterization of a novel 1-benzhydryl piperazine derivative .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-15-18(23)21-11-13-22(14-12-21)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSDPVAMDBJJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326769
Record name NSC614571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-4-(chloroacetyl)piperazine

CAS RN

358733-61-6
Record name NSC614571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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